5-Vinyl-5-azaspiro[2.4]heptan-4-one
Description
Properties
IUPAC Name |
5-ethenyl-5-azaspiro[2.4]heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-6-5-8(3-4-8)7(9)10/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCHPPFAOCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC2(C1=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction
- Mechanism: Condensation of an amino acid derivative with an aldehyde or ketone under acidic conditions, followed by intramolecular cyclization to form the spirocyclic framework.
- Advantages: Well-established, allows incorporation of various substituents.
- Limitations: Often requires multiple steps and careful control of reaction conditions to avoid side products.
- Yield: Moderate to good yields reported, depending on substrates and conditions.
One-Pot Reaction
- Description: Simultaneous reaction of an aldehyde, an amine, and a vinyl ketone in a single reaction vessel, promoting efficient formation of the spiro compound.
- Benefits: Streamlined process reduces purification steps and reaction time.
- Challenges: Requires optimization of reagent ratios and reaction parameters to maximize yield and purity.
- Reported Yields: Generally good, with potential for scale-up.
Lewis Acid-Catalyzed Reaction
- Process: Reaction of an amino ketone with a vinyl Grignard reagent in the presence of a Lewis acid catalyst (e.g., BF3·OEt2).
- Key Features: Facilitates nucleophilic addition and cyclization under mild conditions.
- Advantages: High selectivity and yields, applicable to a variety of substrates.
- Considerations: Requires handling of moisture-sensitive reagents and low temperatures to maintain control.
Detailed Synthetic Procedure Example
Based on the scalable synthesis approaches for related spirocyclic pyrrolidines, a generalized procedure adapted for this compound is as follows:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Amino ketone dissolved in dry toluene, benzylamine added, reflux with Dean-Stark trap | Formation of imine intermediate via water removal | Imine isolated or used in situ |
| 2 | Cooling to −20 °C, addition of allylmagnesium chloride (vinyl Grignard) dropwise | Nucleophilic addition to imine, formation of vinyl-substituted intermediate | Intermediate after work-up |
| 3 | Quenching with saturated NH4Cl, extraction, drying, and vacuum distillation | Purification of intermediate | Pure vinyl-substituted spiro compound |
| 4 | Reduction with LiAlH4 in THF at 0 °C to room temperature | Reduction of ketone to alcohol if required | Further functionalized spiro compound |
This multi-step sequence can be adapted and optimized for the target compound, with reported yields ranging from 60% to 80% depending on scale and conditions.
Recent Advances: Multigram Scale and Practicality
- A recent study reported a telescoped procedure combining cross-metathesis and acid-catalyzed cyclization to efficiently produce spirocyclic compounds, including 5-membered spirocycles similar to this compound.
- The method employed ruthenium-alkylidene catalysts for cross-metathesis to generate homoallylic precursors, followed by acid-catalyzed cyclization.
- Although highly efficient and yielding high purity products, the use of expensive Ru catalysts and limited reaction scale (<100 mg) may restrict industrial applicability.
- Alternative acid-catalyzed protocols without expensive catalysts have been developed, allowing multigram scale synthesis with yields up to 69-77%.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Scale Capability | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pictet-Spengler Reaction | Amino acid + aldehyde/ketone + acid | Acidic, reflux or room temp | 50-75 | Moderate | Established, versatile | Multi-step, moderate yields |
| One-Pot Reaction | Aldehyde + amine + vinyl ketone | One-pot, mild to reflux | 60-80 | Good | Efficient, fewer steps | Requires optimization |
| Lewis Acid-Catalyzed Reaction | Amino ketone + vinyl Grignard + Lewis acid | Low temp, inert atmosphere | 65-85 | Moderate | High selectivity, good yields | Sensitive reagents, low temp |
| Cross-Metathesis + Cyclization | Ruthenium catalyst + acid | Mild, atmospheric pressure | 69-77 | Small to multigram | High purity, concise sequence | Expensive catalyst, scale limit |
Analytical and Characterization Techniques
- NMR Spectroscopy (1H, 13C): Confirms spirocyclic framework and vinyl group presence.
- Infrared Spectroscopy (IR): Identifies ketone carbonyl stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight (m/z 137 for molecular ion).
- Chromatographic Methods: HPLC and GC-MS used for purity and yield determination.
Research Findings and Notes
- The compound is stable under acidic conditions but decomposes in basic media, necessitating careful pH control during synthesis and storage.
- Low water solubility limits some synthetic routes but organic solvents like THF, toluene, and ethanol are effective media.
- Scale-up to multigram quantities has been demonstrated without significant loss in yield or purity.
- The vinyl group provides a handle for further functionalization, making the compound a valuable building block in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated spirocyclic compounds.
Scientific Research Applications
Chemistry: 5-Vinyl-5-azaspiro[2
Biology: In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into their potential as drug candidates.
Medicine: The unique structure of 5-Vinyl-5-azaspiro[2.4]heptan-4-one makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Vinyl-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The vinyl group can also participate in further chemical reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azaspiro Core
5-Benzyl-5-azaspiro[2.4]heptan-4-one
- Structure : Replaces the vinyl group with a benzyl substituent.
- Properties : Increased lipophilicity due to the aromatic ring, enhancing membrane permeability in drug candidates .
- Applications : Used in intermediates for kinase inhibitors and neuroactive compounds .
5-Oxaspiro[2.4]heptan-4-one
- Structure : Oxygen replaces nitrogen in the spiro ring (C6H8O2).
- Reactivity : The lactone (cyclic ester) is more prone to hydrolysis than the lactam, limiting stability under acidic/basic conditions .
- Spectral Data : Distinct IR absorption at 1740 cm⁻¹ (C=O stretch) compared to 1680 cm⁻¹ in the lactam analog .
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactivity and Functionalization
Methanolysis
- 5-Vinyl-5-azaspiro[2.4]heptan-4-one: Undergoes methanolysis in the presence of K2CO3, yielding a white solid via ring-opening (exothermic reaction, 3-hour completion) .
- 5-Oxa Analog : Reacts faster due to the lactone’s higher electrophilicity .
Isomerization
Key Research Findings
Synthetic Flexibility : Vinyl and benzyl substituents on the azaspiro core allow diverse derivatization pathways, critical for structure-activity relationship (SAR) studies .
Conformational Rigidity : The spirocyclic scaffold reduces entropy penalties in target binding, improving ligand efficiency in enzyme inhibitors .
Stability Trade-offs : Lactams (azaspiro) exhibit superior hydrolytic stability compared to lactones (oxaspiro), favoring pharmaceutical applications .
Q & A
How can researchers optimize the synthesis of 5-Vinyl-5-azaspiro[2.4]heptan-4-one to improve yield and purity?
Answer:
The synthesis of spirocyclic compounds like this compound often involves multi-step reactions requiring precise control of conditions. Key steps include:
- Cyclization : Use catalysts like Lewis acids (e.g., BF₃·OEt₂) to promote spiro-ring formation.
- Vinylation : Optimize stoichiometry of vinylating agents (e.g., vinyl Grignard reagents) and reaction temperature (0–25°C) to minimize side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Contradictions in yield data between studies may arise from variations in solvent polarity or catalyst loading. Systematic Design of Experiments (DoE) can identify critical parameters .
What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic structure and vinyl group orientation. DEPT-135 and 2D COSY/HSQC resolve overlapping signals in the congested 1.5–3.0 ppm region .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion ([M+H]⁺) and fragments indicative of ring-opening (e.g., m/z 112.0525 for azaspiro moiety) .
- RP-HPLC : Validate purity using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water). Retention time discrepancies between batches may signal stereochemical impurities .
How can the structure-activity relationship (SAR) of this compound be explored in medicinal chemistry?
Answer:
- Functional Group Modifications : Replace the vinyl group with ethynyl or aryl substituents to assess steric/electronic effects on target binding .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to study spirocycle rigidity and its impact on biological activity (e.g., enzyme inhibition) .
- Biological Assays : Test derivatives against kinase or protease targets linked to diseases (e.g., cancer). IC₅₀ values correlated with substituent electronegativity may reveal SAR trends .
What methodological approaches resolve contradictions in reported synthetic yields or reaction pathways for this compound?
Answer:
- Reproducibility Checks : Replicate published procedures under inert atmospheres (N₂/Ar) to confirm moisture sensitivity .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enamine or ketone intermediates) .
- Computational Validation : Compare DFT-calculated activation energies with experimental yields to identify rate-limiting steps .
How does the spirocyclic framework influence the compound’s stability and reactivity under varying pH conditions?
Answer:
- Acidic Conditions : Protonation of the lactam nitrogen destabilizes the spirocycle, leading to ring-opening (confirmed by LC-MS detection of linear byproducts at pH < 3) .
- Basic Conditions : Hydrolysis of the lactam ring occurs above pH 10, forming carboxylic acid derivatives. Kinetic studies (UV-Vis monitoring at 240 nm) quantify degradation rates .
- Buffered Solutions : Phosphate buffer (pH 7.4) stability assays are critical for evaluating drug-like properties .
What experimental designs are recommended for studying the environmental fate of this compound?
Answer:
- Abiotic Degradation : Conduct photolysis (Xe lamp, λ > 290 nm) and hydrolysis (pH 5–9) studies to identify transformation products .
- Ecotoxicology : Use Daphnia magna or algae models in OECD 201/202 tests to assess acute/chronic toxicity. Correlate logP values with bioaccumulation potential .
- Analytical Workflow : Combine SPE extraction with UPLC-QTOF-MS for trace-level detection in water/soil matrices .
How can theoretical frameworks guide the design of derivatives with enhanced pharmacological profiles?
Answer:
- Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with hydrogen bonds to catalytic residues .
- QSAR Modeling : Train models on datasets with measured IC₅₀ values and descriptors (e.g., topological polar surface area, H-bond acceptors) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for vinyl-to-cyclopropyl substitutions .
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize acidic degradation products with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
